molecular formula C7H9N3O4S B1425129 {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid CAS No. 1158780-25-6

{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid

Cat. No.: B1425129
CAS No.: 1158780-25-6
M. Wt: 231.23 g/mol
InChI Key: GQQPLPFGGNNARJ-UHFFFAOYSA-N
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Description

The compound {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid (CAS: 1158780-25-6) is a 1,3,4-thiadiazole derivative featuring an ethoxymethyl substituent at position 5, an amino group at position 2, and an oxo-acetic acid moiety. Its molecular formula is C₉H₁₂N₃O₄S, with a molecular weight of 266.28 g/mol (calculated). This compound has been explored in pharmaceutical research due to the versatility of the 1,3,4-thiadiazole scaffold, which is known for diverse biological activities such as antimicrobial, anticonvulsant, and antitumor effects .

Biological Activity

The compound {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid is a derivative of the 1,3,4-thiadiazole class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They have been extensively studied for their pharmacological properties, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Potential to inhibit tumor growth.
  • Anti-inflammatory Effects : Reduction of inflammation in biological systems.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Thiadiazole derivatives exhibit potent antimicrobial activity. In a study evaluating various 1,3,4-thiadiazole compounds, several demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
1Staphylococcus aureus15
2Escherichia coli12
3Pseudomonas aeruginosa14

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been evaluated in various studies. For instance, the compound containing the thiadiazole moiety showed significant cytotoxicity against the HeLa cell line with an IC50 value of 29 μM . This suggests that modifications to the thiadiazole structure can enhance its effectiveness as an anticancer agent.

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Reference
1HeLa29
2MCF-773

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Intercalation with DNA : Some studies have shown that these compounds can intercalate with DNA, disrupting replication and transcription processes .
  • Oxidative Stress Modulation : The antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Study on Antimicrobial Efficacy

A recent study synthesized a series of thiadiazole derivatives and assessed their antibacterial activity. Among them, one compound was found to be equipotent with ampicillin against E. coli biofilm formation. Molecular docking studies suggested that these compounds interact effectively with bacterial enzymes like MurB .

Evaluation of Anticancer Properties

Another research focused on evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The findings indicated that derivatives with specific substituents showed enhanced cytotoxicity against multiple cancer types. The study emphasized the importance of structural modifications in improving therapeutic efficacy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid typically involves multi-step chemical reactions that can include the formation of thiadiazole derivatives through various methods such as cyclization and alkylation. Characterization of the synthesized compound is performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, showing significant anti-proliferative effects. For instance, derivatives containing a thiadiazole moiety have demonstrated cytotoxicity in MCF-7 and LoVo cancer cells, with some compounds achieving low IC50 values, suggesting their potential as lead compounds for drug development .

Antimicrobial Properties

Thiadiazole derivatives have also been reported to possess antimicrobial activities. The compound has shown effectiveness comparable to standard antibiotics against various bacterial strains. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through several assays. Compounds with similar structures have exhibited significant radical scavenging activities, indicating their potential in preventing oxidative stress-related diseases .

Anti-Diabetic and Anti-Platelet Activities

Some studies have highlighted the anti-diabetic properties of thiadiazole derivatives, with certain compounds showing high inhibition rates against glucose absorption and related enzymes. Additionally, anti-platelet activity has been observed in some synthesized derivatives, suggesting their role as potential therapeutic agents for cardiovascular diseases .

Case Study: Anticancer Evaluation

A study investigated a series of thiadiazole derivatives for their anticancer effects using both in vitro and in silico methods. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced the anticancer activity against breast and colon cancer cell lines . The study's findings support the notion that structural modifications can lead to improved efficacy.

Case Study: Antimicrobial Efficacy

Another research effort focused on synthesizing several thiadiazole derivatives to evaluate their antimicrobial properties against common pathogens. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in clinical settings .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in MCF-7 and LoVo cells
AntimicrobialEffective against resistant bacterial strains
AntioxidantHigh radical scavenging capacity
Anti-DiabeticInhibition of glucose absorption
Anti-PlateletInhibition of COX enzyme

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiadiazole precursors. A typical approach involves refluxing a mixture of a thiadiazole-2-amine derivative with oxoacetic acid in acetic acid, using sodium acetate as a catalyst. Reaction time (1–5 hours) and temperature (80–100°C) are critical for yield optimization. Post-reaction purification via recrystallization (e.g., acetic acid/DMF mixtures) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiadiazole core and ethoxymethyl substituent. Infrared (IR) spectroscopy can validate carbonyl (C=O) and amino (N-H) groups. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. X-ray crystallography (if crystals are obtainable) offers definitive structural elucidation .

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer : Prioritize assays aligned with known activities of structurally related thiadiazoles:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : COX-2 inhibition assays.
    Include positive controls (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer) to benchmark activity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products like thiadiazole ring-opening derivatives?

  • Methodological Answer : Optimize reaction stoichiometry (1:1.1 molar ratio of amine to oxoacetic acid) and use anhydrous conditions to prevent hydrolysis. Catalytic palladium complexes (e.g., Pd(OAc)₂) may enhance regioselectivity. Monitor reaction progress via TLC or HPLC to terminate at peak product formation .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s anticancer properties?

  • Methodological Answer : Synthesize analogs with variations in the ethoxymethyl group (e.g., replacing ethoxy with methoxy or alkyl chains) and evaluate cytotoxicity. Use molecular docking to predict interactions with targets like topoisomerase II or tubulin. Correlate electronic properties (Hammett constants) with activity trends .

Q. How should researchers address contradictory data in literature regarding this compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH-dependent degradation : Expose the compound to buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
    Compare results across studies to identify methodological discrepancies (e.g., solvent purity, storage conditions) .

Q. What computational methods are suitable for predicting the compound’s bioavailability and metabolic pathways?

  • Methodological Answer : Apply density functional theory (DFT) to calculate partition coefficients (logP) and solubility. Use in silico tools like SwissADME to predict CYP450 metabolism. Molecular dynamics simulations can model membrane permeability .

Q. How can researchers resolve discrepancies in reported biological activity data across different cell lines?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound solubility in culture media. Use orthogonal assays (e.g., apoptosis markers vs. proliferation assays) to confirm mechanisms. Cross-reference with transcriptomic data to identify cell line-specific target expression .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and catalyst screening to enhance yield and purity.
  • Characterization : Combine multiple spectroscopic methods to address structural ambiguity.
  • Biological Assays : Include dose-response curves and mechanistic follow-ups (e.g., ROS generation, DNA damage markers).
  • Data Interpretation : Use multivariate analysis to disentangle confounding factors (e.g., solvent effects, impurities).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5 of the Thiadiazole Ring

The ethoxymethyl group distinguishes this compound from analogs with different substituents. Key comparisons include:

Compound Name Substituent at Position 5 Key Functional Groups Biological Activity/Notes Source
{[5-(Ethoxymethyl)-...}acetic acid (Target) Ethoxymethyl (CH₂OCH₂CH₃) Oxo-acetic acid Limited commercial availability
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid Propyl (CH₂CH₂CH₃) Oxo-acetic acid Discontinued; higher lipophilicity
Ethyl {[5-(methoxymethyl)-...}acetate Methoxymethyl (CH₂OCH₃) Ethyl ester Ester derivative; improved membrane permeability
Oxo((5-[(3-phenylpropyl)thio]-...}acetic acid Phenylpropylthio (S-C₃H₆Ph) Oxo-acetic acid Enhanced aromatic interactions; CAS 1158451-21-8
N-[5-(4-nitrophenyl)-...}acetamide 4-Nitrophenyl (Ph-NO₂) Acetamide linkage 100% anticonvulsant efficacy in MES model

Key Observations :

  • Ethoxymethyl vs.
  • Aromatic vs. Aliphatic Substituents : Analogs with aromatic groups (e.g., 4-nitrophenyl) show enhanced biological activity in anticonvulsant models, likely due to π-π stacking interactions .

Functional Group Modifications

The oxo-acetic acid moiety in the target compound contrasts with ester or amide derivatives:

  • Oxo-Acetic Acid vs. Esters : The free carboxylic acid group enhances hydrogen-bonding capacity and ionic interactions, favoring target binding in hydrophilic environments. Esters (e.g., ethyl derivatives in ) may exhibit better cell membrane penetration but require hydrolysis for activation.
  • Amide Linkages: Compounds like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide () demonstrate the importance of hydrophobic domains (benzothiazole) combined with polar amide bonds for anticonvulsant activity.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Analogs with nitro () or cyanide () substituents exhibit stronger anticonvulsant or cytotoxic activities, suggesting electron-deficient thiadiazoles enhance target binding.

Properties

IUPAC Name

2-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-2-14-3-4-9-10-7(15-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQPLPFGGNNARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
1-Benzyl-3-methylimidazolium
{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
1-Benzyl-3-methylimidazolium
1-Benzyl-3-methylimidazolium
{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid

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